3,3',5-Trichlorobisphenol A

Beschreibung

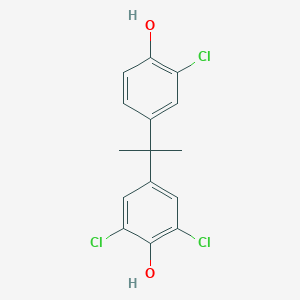

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQADATLUDADTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315092 | |

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40346-55-2 | |

| Record name | Trichlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Fate and Degradation of 3,3 ,5 Trichlorobisphenol a

Photodegradation Mechanisms of 3,3',5-Trichlorobisphenol A

The breakdown of this compound in the environment is significantly influenced by light-induced reactions. These photodegradation processes are complex and can be broadly categorized into direct and indirect mechanisms.

Direct Photolysis under Ultraviolet Irradiation (UVB, UVC)

Direct photolysis involves the absorption of UV radiation by the TCBPA molecule, leading to its decomposition. Studies have shown that chlorinated derivatives of bisphenol A (BPA), including TCBPA, undergo rapid direct photodegradation. nih.gov This is attributed to a notable shift in their UV absorption towards longer wavelengths compared to the parent compound, BPA. nih.gov

The efficiency of direct photolysis is dependent on the wavelength of the UV radiation. Both UVB and UVC irradiation have been shown to induce the degradation of TCBPA. researchgate.netnih.gov Research indicates that UVB irradiation can lead to the dissociation of almost all chlorine atoms from the molecule at a dose of 50 J/cm². nih.gov While specific comparative quantum yields for TCBPA at different wavelengths are not detailed in the provided results, the general principle holds that the energy and absorption characteristics at specific wavelengths like those in the UVB and UVC ranges are effective in initiating the degradation process. researchgate.netnih.gov

A key indicator of TCBPA photolysis is the release of chloride ions. nih.gov During this process, the carbon-chlorine bonds are broken, leading to the dechlorination of the molecule. nih.gov Studies have demonstrated a proportional relationship between the dose of UVB irradiation and the increase in released chloride ions. nih.gov This release of chloride ions is a direct consequence of the cleavage of the C-Cl bond, a primary step in the degradation pathway. nih.gov

Indirect Photodegradation Mechanisms

Indirect photodegradation involves the presence of other substances, known as photosensitizers, which absorb light and initiate reactions that in turn degrade TCBPA.

Effluent organic matter (EfOM), a complex mixture of organic compounds found in wastewater effluent, plays a crucial role in the indirect photodegradation of TCBPA. nih.gov Research has shown that the photodegradation of chlorinated BPAs is significantly enhanced in the presence of EfOM. nih.gov The primary mechanism for this enhancement is the formation of triplet states of EfOM (³EfOM*) upon absorbing light. nih.gov These excited triplet states are highly reactive and can efficiently transfer energy to TCBPA, leading to its degradation. nih.gov The rate constant for this indirect photodegradation process is on the order of ~10⁹ M⁻¹ s⁻¹. nih.gov It has been observed that both direct and EfOM-induced indirect photodegradation rates increase with a higher degree of chlorination of the BPA molecule. nih.gov

Contribution of Triplet States of EfOM

The photodegradation of this compound in aquatic environments is significantly influenced by the presence of effluent organic matter (EfOM). EfOM, a complex mixture of organic compounds found in wastewater treatment plant effluents, can act as a photosensitizer, accelerating the breakdown of pollutants under sunlight. wikipedia.org

Research has demonstrated that chlorinated derivatives of bisphenol A (CDBPAs), including this compound, undergo rapid direct photodegradation. This is attributed to a bathochromic shift (a shift to longer wavelengths) in their UV absorption compared to the parent compound, BPA. wikipedia.org However, the presence of EfOM markedly enhances this degradation process. wikipedia.org

The key mechanism behind this enhanced degradation is the formation of triplet states of EfOM (³EfOM) upon absorbing sunlight. These excited triplet states are highly reactive species that can transfer their energy to other molecules, initiating their degradation. wikipedia.org Quenching experiments and laser flash photolysis have confirmed the significant contribution of ³EfOM to the indirect photodegradation of CDBPAs. wikipedia.org The rate constant for the reaction between ³EfOM* and CDBPAs has been determined to be approximately 10⁹ M⁻¹ s⁻¹. wikipedia.org

Notably, the efficiency of both direct and EfOM-induced indirect photodegradation increases with a higher degree of chlorination on the bisphenol A molecule. wikipedia.org The primary degradation products from these photochemical reactions result from the cleavage of the carbon-chlorine (C-Cl) bond and subsequent hydroxylation, which can lead to further cleavage of the benzene (B151609) rings. wikipedia.org This process ultimately leads to a reduction in the estrogenic activity of the breakdown products. wikipedia.org

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) represent a suite of powerful water treatment technologies designed to degrade persistent organic pollutants that are often resistant to conventional treatment methods. qualia-bio.comresearchgate.net

Principles of AOPs and Hydroxyl Radical Generation

The fundamental principle of AOPs is the in-situ generation of highly reactive and non-selective oxidizing species, primarily the hydroxyl radical (•OH). wikipedia.orgqualia-bio.com With an oxidation potential of 2.8 V, the hydroxyl radical is one of the most powerful oxidizing agents used in water treatment, capable of rapidly reacting with and breaking down a wide array of organic compounds. qualia-bio.com

These radicals initiate a series of oxidation reactions that fragment complex organic molecules into simpler, less harmful substances. qualia-bio.com Ultimately, under optimal conditions, this can lead to the complete mineralization of the pollutants into carbon dioxide, water, and inorganic ions. qualia-bio.com

Hydroxyl radicals are typically generated through the combination of strong oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂) with an energy source such as ultraviolet (UV) light, or through the use of catalysts. wikipedia.orgmembranechemicals.com The specific mechanism of •OH production varies depending on the AOP employed. membranechemicals.com

| AOP Technique | Mechanism of •OH Generation |

| UV/H₂O₂ | Homolytic cleavage of the O-O bond in hydrogen peroxide (H₂O₂) by UV photons to form two hydroxyl radicals (H₂O₂ + hv → 2•OH). membranechemicals.com |

| Ozone-based AOPs | Reaction between ozone (O₃) and a hydroxide (B78521) ion (HO⁻) to form hydrogen peroxide (in its charged form), which then generates •OH. membranechemicals.com |

| **Photocatalysis (e.g., TiO₂) ** | UV light excites the semiconductor catalyst (like TiO₂), generating electron-hole pairs that react with water or hydroxide ions to form •OH. researchgate.net |

Specific AOP Applications for Bisphenol A Derivatives

Given the structural similarities, research on the degradation of BPA and other chlorinated derivatives by AOPs provides valuable insights into the potential for removing this compound.

The UV/chlorine process is an emerging AOP that has shown high efficiency in degrading organic pollutants. nih.govresearchgate.net This process involves the photolysis of free chlorine by UV light, which generates not only hydroxyl radicals (•OH) but also reactive chlorine species (RCS) such as the chlorine radical (Cl•) and the chlorine oxide radical (ClO•). nih.govnih.gov

Studies on BPA have shown that the UV/chlorine process is more efficient and has a higher pH dependency than the UV/H₂O₂ process due to the combined action of •OH and RCS. nih.gov The primary degradation pathways for BPA in this system include chlorination, hydroxylation, and the breaking of the isopropylidene chain. nih.gov Chlorinated by-products are major transformation products in this process. elsevierpure.com While effective for degradation, the formation of these chlorinated products can sometimes lead to an increase in the toxicity of the treated water compared to the parent compound. nih.gov

The degradation of bisphenols in the UV-LED/chlorine system follows pseudo-first-order kinetics, with reactive chlorine species being the main contributors to degradation at pH values between 6 and 8. elsevierpure.com

The combination of ozone and UV light is a potent AOP for the degradation of organic contaminants. UV radiation enhances the decomposition of ozone in water, leading to the formation of hydroxyl radicals, thereby accelerating the oxidation of target compounds. nih.govmdpi.com

Studies on the degradation of BPA have demonstrated that the O₃/UV process is highly effective. nih.govmdpi.com The degradation efficiency is influenced by factors such as initial pH, ozone dosage, and H₂O₂ concentration (if also added). researchgate.net The combination of O₃ and UV has been shown to be more efficient than either treatment alone, leading to a significant reduction in the time required for the complete degradation of BPA. nih.gov For instance, one study found that the degradation rate of linuron (B1675549) was about 3.5 times faster with O₃/UV compared to UV alone and 2.5 times faster than with O₃ alone. mdpi.com The O₃/UV process can also achieve a high degree of mineralization of organic pollutants. mdpi.com

The H₂O₂/UV process is a widely used AOP where UV light cleaves hydrogen peroxide molecules to generate hydroxyl radicals. membranechemicals.comwatereurope.eu This method has been successfully applied to degrade a variety of organic pollutants, including bisphenol A and its derivatives. nih.govopenbiotechnologyjournal.com

Research on BPA degradation using the H₂O₂/UV process has shown that it is an effective method for its removal from water. nih.govresearchgate.net The rate of degradation is dependent on the initial concentrations of both the target compound and hydrogen peroxide, as well as the UV intensity. researchgate.net For BPA, degradation pathways in the UV/H₂O₂ system primarily involve hydroxylation and the breakage of the isopropylidene chain. nih.gov While this process is effective, it has been noted that some of the hydroxylated by-products of BPA degradation can be more toxic than the parent compound. nih.govresearchgate.net The rate constant for the reaction of BPA with hydroxyl radicals has been calculated to be 3.3 x 10⁹ M⁻¹ s⁻¹. nih.gov

| AOP | Target Compound(s) | Key Findings | Reference |

| UV/Chlorine | Bisphenol A (BPA) | Higher degradation efficiency than UV/H₂O₂; pH-dependent; formation of chlorinated by-products. | nih.gov |

| UV-LED/Chlorine | BPA, BPS, BPAF | Pseudo-first-order kinetics; degradation mainly by Reactive Chlorine Species (RCS) at pH 6-8. | elsevierpure.com |

| O₃/UV | 17β-estradiol (E2), BPA | O₃/UV more efficient than O₃ alone, reducing treatment time and ozone consumption for E2. | nih.gov |

| O₃/UV | Linuron | Degradation rate 3.5x faster than UV alone and 2.5x faster than O₃ alone. | mdpi.com |

| H₂O₂/UV | BPA | Effective degradation; rate constant with •OH is 3.3 x 10⁹ M⁻¹ s⁻¹. | nih.gov |

| H₂O₂/UV | BPA | Degradation pathways include hydroxylation and breakage of the isopropylidene chain. | nih.gov |

| H₂O₂/UV | BPA, BPS | Produced hydroxylated by-products that were 25% more toxic than BPA. | nih.gov |

Photo-Fenton Process

In a related study on BPA, the solar-enhanced Fenton-like process with persulfate demonstrated a synergistic effect between solar irradiation and the activation agents, leading to rapid and efficient decomposition. nih.gov The process not only degraded the parent compound but also resulted in significant total organic carbon (TOC) removal, indicating mineralization. nih.gov The primary role of •OH in the oxidation process has been confirmed, which attacks the BPA molecule leading to the formation of hydroxylated derivatives. nih.gov

Degradation Kinetics and Efficiency in AOPs

The degradation of bisphenols, including chlorinated derivatives like TCBPA, in AOPs generally follows pseudo-first-order kinetics. nih.gov The efficiency and rate of degradation are highly dependent on the specific AOP employed and the reaction conditions.

For example, in UV-based AOPs for BPA degradation, the UV/PDS (persulfate) system showed high removal efficiency, particularly under alkaline conditions. nih.gov The presence of different radicals, such as sulfate (B86663) radicals (SO4•−) and hydroxyl radicals (•OH), plays a crucial role in the degradation process. nih.gov The degradation rate constants are significantly influenced by factors like pH, the dosage of the oxidant, and the presence of dissolved organic matter. nih.govmdpi.com

The efficiency of AOPs can be compared based on their degradation rates. For instance, a comparative study on BPA degradation found the efficiency to decrease in the order of Solar/PS/Fe2+ > Solar/PS > PS/Fe2+ > Solar/Fe2+ > Solar. nih.gov Similarly, for the degradation of BPA using a KrCl excilamp, the efficiency followed the order: Fe2+/S2O82− < UV < UV/S2O82− < UV/Fe2+/S2O82−. mdpi.com These findings highlight the enhanced efficiency achieved by combining different components of AOPs.

Table 1: Degradation Efficiency of Bisphenol A in Various AOPs

| AOP System | Initial Concentration | Degradation Efficiency | Reaction Time | Reference |

| Solar/PS/Fe2+ | 10 mg/L | Complete | < 5 min | nih.gov |

| UV/PDS | Not specified | 96.5% | 10 min | nih.gov |

| UV/Fe2+/S2O82− | 43.8 µM | Complete | Not specified | mdpi.com |

| Fenton | Not specified | 77.95% | 15 min | e3s-conferences.org |

This table is interactive. Click on the headers to sort the data.

Transformation Products and Degradation Pathways in AOPs

The degradation of chlorinated bisphenols like TCBPA in AOPs proceeds through various transformation pathways, leading to the formation of several intermediate products. The primary mechanism involves the attack of reactive oxygen species on the aromatic rings and the isopropylidene bridge.

For BPA, degradation pathways in AOPs such as the Fenton and photo-Fenton processes involve hydroxylation, chlorination (if chlorine is present), and the breakage of the isopropylidene chain. e3s-conferences.orgresearchgate.net This leads to the formation of intermediates like p-diphenol, phenol, and isopropyl phenol. e3s-conferences.org Further oxidation can lead to the opening of the aromatic ring and eventual mineralization to CO2 and H2O. e3s-conferences.org

In chlorination processes, electrophilic substitution is a major pathway, leading to the formation of mono-, di-, tri-, and tetrachlorinated derivatives of the parent bisphenol. researchgate.net The presence of bromide and iodide ions can accelerate the degradation due to the formation of more reactive hypobromous and hypoiodous acids. researchgate.net Studies on the degradation of bisphenol AF (BPAF) by free chlorine identified chlorinated derivatives and dimers as major transformation products. researchgate.net Similarly, the oxidation of BPA can lead to the formation of chlorinated derivatives such as 3-chlorobisphenol A, 3,3′-dichlorobisphenol A, and 3,3′,5-trichlorobisphenol A. researchgate.net

Biodegradation and Biotransformation of this compound

The microbial and enzymatic degradation of halogenated bisphenols is a key process in their removal from the environment.

Microbial Degradation in Aquatic Environments

Microorganisms play a vital role in the breakdown of bisphenols in aquatic ecosystems. nih.gov Bacterial strains capable of degrading BPA have been isolated from various environmental compartments, including river water, sediment, and soil. scispace.com The biodegradation process often relies on the metabolic activity of bacteria, which can utilize the pollutant as a source of carbon and energy. scispace.com

The rate of microbial degradation can be influenced by environmental factors such as temperature and the presence of other organic matter. scispace.com Studies have shown that the biodegradation of BPA in river water is affected by bacterial counts and temperature. scispace.com While much of the research has focused on BPA, the principles of microbial degradation are applicable to its chlorinated derivatives. However, the presence of chlorine atoms can increase the recalcitrance of the molecule to microbial attack. The biodegradation of bisphenols in aquatic environments is often a slow process, with half-lives that can range from days to weeks. nih.gov

Table 2: Microbial Degradation of Bisphenols in Aquatic Systems

| Bisphenol | Environment | Degradation Rate | Half-life | Reference |

| Bisphenol S | River Water/Sediment | 40-55% in 52 days | Not specified | nih.gov |

| Bisphenol S | Activated Sludge | Complete in 10 days | Not specified | nih.gov |

| Bisphenol S | Surface Water | k = 0.04–0.16 day⁻¹ | 5.8–17.3 days | nih.gov |

This table is interactive. Click on the headers to sort the data.

Enzymatic Degradation (e.g., Peroxidase, Laccase)

Extracellular enzymes, such as peroxidases and laccases, produced by various microorganisms, are effective in degrading phenolic compounds like TCBPA. nih.gov These enzymes exhibit high oxidation capacity and can generate highly active and non-specific free radicals. nih.gov

Laccases, found in fungi, bacteria, and plants, can oxidize phenolic compounds, leading to their polymerization and subsequent removal from water. nih.govnih.gov The efficiency of laccase-mediated degradation is influenced by factors like pH, temperature, and enzyme activity. nih.gov For example, the removal of BPA by laccase from Paraconiothyrium variabile was enhanced at an acidic pH of 5 and a temperature of 50°C. nih.gov The degradation of BPA by fungal laccases can proceed through the oxidation of the methyl groups on the propane (B168953) moiety, leading to the formation of organic acids. csic.es

Peroxidases, in the presence of hydrogen peroxide (H2O2), can also effectively degrade phenolic compounds by forming phenoxy radicals, which then polymerize. nih.gov Immobilizing these enzymes on supports can enhance their stability and reusability for wastewater treatment. researchgate.net Studies have demonstrated the successful degradation of BPA using horseradish peroxidase (HRP) immobilized on various materials. researchgate.net

Toxicological and Ecotoxicological Investigations of 3,3 ,5 Trichlorobisphenol a

Endocrine Disrupting Activities of 3,3',5-Trichlorobisphenol A

Halogenated derivatives of BPA, including this compound, have demonstrated the ability to function as agonists or antagonists for thyroid hormone receptors, influence thyroid hormone levels, and cause disruptions within the thyroid systems of various organisms. encyclopedia.pubnih.gov

Interaction with Thyroid Hormone Receptors (TRs)

The biological effects of thyroid hormones are primarily mediated through their binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. oup.com Environmental contaminants that can mimic native hormones and disrupt this signaling pathway are a significant concern. oup.com

A yeast two-hybrid assay, a method used to screen for protein-protein interactions, was employed to evaluate the human thyroid hormone receptor (hTRα) agonist activity of numerous compounds. encyclopedia.pubjst.go.jpresearchgate.net In these assays, this compound was shown to possess human thyroid hormone agonist activity. encyclopedia.pubnih.govmdpi.com It was one of 17 compounds out of 796 tested that exhibited agonist activity. jst.go.jpjst.go.jp

| Compound | CAS Registry Number | Molecular Formula | EC×10 (nM) |

|---|---|---|---|

| This compound | 40346-55-2 | C15H13Cl3O2 | 3,544 |

Studies have investigated the ability of this compound to compete with the native thyroid hormone, 3,3',5-triiodothyronine (T3), for binding to thyroid hormone receptors. In assays using the ligand-binding domain of Xenopus laevis thyroid hormone receptor β (xTR LBD), this compound was identified as a potent competitor of ¹²⁵I-T3 binding. oup.comnih.govoup.com It was the most powerful competitor among the chlorinated derivatives of bisphenol A tested, with a 50% inhibitory concentration (IC50) of 760 ± 100 nM. oup.com The binding affinity of this compound for xTR was 32 times greater than that of its parent compound, bisphenol A. oup.com However, its interaction with the TR ligand-binding domains was weaker than its interaction with transthyretin (TTR). nih.gov

The interaction of this compound with thyroid hormone receptors can lead to disruptions in the thyroid system of organisms. In Xenopus laevis tadpoles, this compound has been shown to act as a T3 antagonist, inhibiting T3-induced metamorphosis. oup.comnih.gov Co-treatment of tadpoles with T3 and this compound significantly inhibited the T3-induced increase in the transcript levels of TRβ. oup.com Furthermore, this compound was found to interfere with the intracellular T3 signaling pathway. nih.govoup.com The structural similarity of chlorinated derivatives like trichlorobisphenol A to T3 suggests a likelihood of interference with the thyroid system. oup.com

Interference with Transthyretin (TTR) Binding

Transthyretin (TTR) is a crucial transport protein for thyroid hormones in the blood. oup.com The ability of environmental chemicals to interfere with T3 binding to TTR is a significant mechanism of thyroid system disruption. oup.com

Research has demonstrated that this compound is a powerful competitor for T3 binding to Xenopus laevis transthyretin (xTTR). oup.comnih.gov Among the chlorinated derivatives of bisphenol A tested, it was the most potent, with an IC50 of 13 ± 3 nM. oup.com Its relative affinity for xTTR was 160 times greater than that of bisphenol A. oup.com Notably, the affinity of 3,3',5-tribromobisphenol A for xTTR was found to be even greater, approximately twofold higher than that of this compound. oup.com Generally, a higher degree of chlorination in bisphenol A derivatives leads to more efficient competition with T3 for binding to both TTR and TR. oup.comnih.govnih.gov

| Compound | IC50 for xTTR Binding (nM) |

|---|---|

| Triiodothyronine (T3) | 5.6 ± 1.3 |

| This compound | 13 ± 3 |

| 3,3',5,5'-Tetrachlorobisphenol A | 32 ± 2 |

| 3,3'-Dichlorobisphenol A | 54 ± 10 |

| 3,5-Dichlorobisphenol A | 240 ± 50 |

| 3-Chlorobisphenol A | 320 ± 10 |

| Bisphenol A | 2100 ± 200 |

Molecular Initiating Events (MIEs) in Endocrine Disruption

The endocrine-disrupting capacity of this compound is triggered by its interaction with specific molecular targets within the endocrine system. These initial interactions, or Molecular Initiating Events (MIEs), are the starting point for a cascade of biological changes that can lead to adverse health outcomes.

A primary MIE for TCBPA is the direct binding to and modulation of hormone receptors. TCBPA has been shown to act as a thyroid hormone receptor (TR) antagonist . oup.comnih.gov In Xenopus laevis, it potently competes with the natural hormone T3 for binding to the TR, thereby inhibiting the receptor's normal function. oup.com This antagonistic action disrupts the transcription of thyroid hormone-responsive genes. nih.gov

TCBPA also interacts with estrogen signaling pathways. It can activate the G protein-coupled estrogen receptor 1 (GPER1). researchgate.netnih.gov This activation can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk1/2) pathway, which is involved in cell proliferation and survival. nih.govnih.gov This interaction represents another key receptor-mediated MIE for TCBPA's endocrine activity.

TCBPA can disrupt the endocrine system without directly acting on a hormone receptor. A significant non-receptor-mediated MIE is its interference with hormone transport proteins . Specifically, TCBPA is a potent competitor for binding to transthyretin (TTR), a key transport protein for thyroid hormones in the blood of many species, including amphibians. oup.comnih.govnih.gov By binding to TTR, TCBPA can displace thyroid hormones, altering their bioavailability and distribution to target tissues. This disruption of hormone transport can lead to an imbalance of thyroid hormone levels, independent of any interaction with the thyroid receptor itself. tandfonline.com

Adverse Outcome Pathways (AOPs) Related to Endocrine Disruption

The Molecular Initiating Events caused by this compound can be linked to potential adverse outcomes through the framework of Adverse Outcome Pathways (AOPs). An AOP outlines the sequential chain of causally linked events from the MIE to an adverse outcome at the organism or population level.

The MIE of thyroid receptor antagonism by TCBPA is a well-established starting point for AOPs related to neurodevelopmental toxicity. nih.govepa.gov Thyroid hormones are critical for proper brain development, and antagonism of their receptors can lead to a cascade of key events, including altered gene expression in the brain, impaired neuronal proliferation and migration, and ultimately, structural and functional deficits in the brain, manifesting as learning and memory impairment. nih.govnih.gov

Similarly, the MIE of transthyretin (TTR) binding can initiate a distinct but related AOP. tandfonline.com By displacing thyroid hormones from TTR, TCBPA can disrupt thyroid hormone homeostasis. This can lead to decreased levels of thyroid hormones in the developing brain, another key event that can converge on the same adverse outcome of impaired neurodevelopment. epa.govvu.nl Therefore, TCBPA can impact the same adverse outcome through multiple MIEs and pathways, highlighting its complexity as an endocrine disruptor. researchgate.net

Cellular and Developmental Toxicity of this compound

Induction of Apoptosis in Cell Lines (e.g., Jurkat cells)

This compound (TCBPA), particularly after metabolic activation or environmental transformation, has been shown to induce apoptosis, or programmed cell death, in certain cell lines. Studies using human T-lymphocyte Jurkat cells have demonstrated that photoproducts of TCBPA, generated by exposure to UVB or UVC radiation, are potent inducers of apoptosis. nih.gov

The mechanism of apoptosis induction by these irradiated TCBPA products in Jurkat cells involves classic apoptotic pathways. Key molecular events observed include the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of initiator and effector caspases , specifically caspase-3, caspase-8, and caspase-9. nih.gov The activation of this caspase cascade leads to downstream events such as DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis. nih.gov These findings suggest that transformed TCBPA can trigger cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov

| Cell Line | Inducing Agent | Key Apoptotic Events |

| Jurkat (human T-lymphocyte) | UVB/UVC-irradiated TCBPA | Cytochrome c release nih.gov |

| Jurkat (human T-lymphocyte) | UVB/UVC-irradiated TCBPA | Activation of caspase-3, -8, and -9 nih.gov |

| Jurkat (human T-lymphocyte) | UVB/UVC-irradiated TCBPA | Chromatin condensation and DNA fragmentation nih.gov |

Role of Photoproducts in Apoptosis Induction

Studies have revealed that chlorinated derivatives of bisphenol A (ClBPAs), including this compound, can undergo chemical changes when exposed to ultraviolet (UV) radiation, leading to the formation of photoproducts with increased toxicity. nih.gov Research has demonstrated that while this compound on its own may not induce significant cell death, its photoproducts, generated by UVB and UVC irradiation, are capable of inducing apoptosis in cells. nih.govndl.go.jp One of the identified photoproducts is 3-hydroxybisphenol A (3-OHBPA), which has been shown to contribute to the induction of apoptosis. nih.gov The process of apoptosis, or programmed cell death, was confirmed by the observation of chromatin condensation and DNA fragmentation in Jurkat cells exposed to these photoproducts. nih.govndl.go.jp This suggests that the environmental transformation of this compound by sunlight can significantly alter its biological activity, leading to cytotoxic effects.

Activation of Caspases and Cytochrome c Release

The apoptotic pathway induced by the photoproducts of this compound involves the activation of a cascade of enzymes known as caspases and the release of cytochrome c from the mitochondria. nih.govresearchgate.net Research has shown that exposure of Jurkat cells to the UVB- or UVC-irradiated products of chlorinated bisphenols, including this compound, leads to the activation of caspase-3, caspase-8, and caspase-9. nih.gov The activation of these caspases is a hallmark of apoptosis. nih.govembopress.org

Furthermore, the release of cytochrome c from the mitochondria into the cytosol was also observed. nih.govdtu.dk This event is a critical step in the intrinsic pathway of apoptosis, as cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. nih.govembopress.org The activation of both initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3) indicates that the photoproducts of this compound trigger well-established apoptotic signaling pathways. nih.gov

Developmental Toxicity Studies (e.g., Zebrafish, Japanese Medaka, Xenopus laevis)

The developmental toxicity of this compound has been investigated in several aquatic model organisms, including zebrafish, Japanese medaka, and the African clawed frog (Xenopus laevis). nih.govkobe-u.ac.jpunimi.it These studies are crucial for understanding the potential environmental risks posed by this compound.

In Xenopus laevis, this compound has been shown to have a high affinity for thyroid hormone receptors, suggesting its potential to disrupt thyroid-regulated processes during development. nih.gov Studies on zebrafish and Japanese medaka have also been used to assess the developmental toxicity of various chemicals, highlighting the utility of these models for screening potential endocrine disruptors. kobe-u.ac.jpzeclinics.com

Effects on Metamorphosis

In the amphibian model Xenopus laevis, this compound has been shown to act as a potent antagonist of the thyroid hormone T3. oup.comnih.gov This antagonism directly interferes with T3-induced metamorphosis. Studies have demonstrated that this compound can completely inhibit metamorphosis in Xenopus laevis tadpoles at certain concentrations. oup.com This inhibitory effect is linked to its ability to interfere with the T3-signaling pathway. Specifically, it has been observed to significantly inhibit the T3-induced increase in the transcript levels of the TRβ gene, which is a key early response gene in metamorphosing tadpoles. oup.com

Potential for Maternal Transfer and Developmental Outcomes

While direct studies on the maternal transfer of this compound are limited, the potential for such transfer and subsequent adverse developmental outcomes is a significant concern. nih.govmdpi.com Research on related compounds like bisphenol A (BPA) has established that maternal exposure can lead to the transfer of the chemical to the fetus, potentially causing a range of developmental issues. mdpi.com Given the structural similarities, there is a plausible risk of maternal transfer for this compound, which could lead to developmental toxicity in offspring. nih.govencyclopedia.pub Studies on Japanese medaka have shown that maternal transfer of other environmental contaminants can lead to developmental toxicity, highlighting a potential pathway of concern for this compound. encyclopedia.pub

Cytotoxicity Assessment in vitro

In vitro studies have been conducted to assess the cytotoxicity of this compound and its derivatives. nih.govkiweb.de Research on Jurkat cells has shown that while the parent compound may have limited cytotoxic effects, its photoproducts formed under UV irradiation can significantly inhibit cell growth and induce apoptosis. nih.gov The mechanism of this cytotoxicity involves the induction of programmed cell death, as evidenced by DNA fragmentation and the activation of caspases. nih.gov Other studies using various cell lines, such as HepG2 and LMH spheroids, have been employed to evaluate the cytotoxicity of bisphenol A and its analogues, providing a basis for comparing the relative toxicity of compounds like this compound. kiweb.ded-nb.info For instance, some bisphenol replacements have demonstrated greater cytotoxicity than BPA itself. d-nb.info

Bioaccumulation and Biomonitoring of this compound

The potential for bioaccumulation and the need for biomonitoring of this compound are emerging areas of concern. nih.govdphen1.com Although specific data on the bioaccumulation of this compound is not extensive, its chemical properties as a chlorinated derivative of bisphenol A suggest it may persist in the environment and accumulate in organisms. dphen1.comresearchgate.net Biomonitoring studies are crucial for assessing human exposure to this and other bisphenol A analogs. dphen1.comresearchgate.net The development of analytical methods to detect this compound and its metabolites in human matrices like blood and hair is an important step in understanding the extent of exposure and the associated health risks. dphen1.comresearchgate.net Some expert panels have recommended this compound for biomonitoring due to concerns about its potential toxicity and the likelihood of human exposure. nih.govnih.gov

Occurrence in Human Biological Matrices

Chlorinated derivatives of bisphenol A (BPA), such as this compound (Cl3BPA), are recognized as emerging pollutants. researchgate.netresearchgate.net These compounds are primarily formed when BPA, present in various environmental media, reacts with chlorine during water disinfection processes. researchgate.netresearchgate.net Consequently, human exposure can occur, leading to the presence of these compounds in various biological matrices.

Research has confirmed the detection of chlorinated BPA derivatives in several human tissues and fluids. researchgate.netresearchgate.net Specific matrices in which these compounds have been identified include urine, serum, breast milk, adipose tissue, and placental tissue. researchgate.net The presence of these substances in human biological samples underscores the need to understand their toxicokinetics and potential health implications. researchgate.net While biomonitoring data for BPA itself are extensive, specific data for its chlorinated analogues are less common but are the subject of growing scientific interest. nih.govmdpi.com The primary route of exposure is often through contaminated drinking water, where these disinfection byproducts have been quantified. researchgate.net

The following table summarizes the human biological matrices where chlorinated derivatives of BPA, including compounds like this compound, have been detected.

| Biological Matrix | Finding | Reference(s) |

| Urine | Detected as a matrix of exposure. | researchgate.net |

| Serum | Identified as containing chlorinated BPAs. | researchgate.net |

| Breast Milk | Found to contain chlorinated BPA derivatives. | researchgate.net |

| Adipose Tissue | Confirmed as a site of accumulation. | researchgate.net |

| Placental Tissue | Detected, indicating potential fetal exposure. | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

Metabolism and Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The metabolism of xenobiotics like this compound generally involves two main phases: Phase I modification and Phase II conjugation. nih.gov Phase I reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose functional groups, while Phase II reactions involve conjugating the parent compound or its metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion. nih.govdphen1.com

Studies on the hepatic metabolism of chlorinated BPAs reveal significant differences between compounds and across species. researchgate.net In vitro assays using human and rat hepatocyte suspensions have been employed to determine metabolic constants like intrinsic clearance (ClintU). researchgate.net Research on the related compound, tetrabromobisphenol A (TBBPA), shows it is metabolized into a glucuronide conjugate as well as other metabolites via CYP450-dependent pathways. researchgate.net For chlorinated BPAs, metabolic activation has been shown to significantly enhance their biological activity. researchgate.net For instance, the antagonist potential of 3,3',5-triClBPA on the triiodothyronine (T3) receptor was increased after treatment with rat liver S9 fractions, which contain metabolic enzymes. researchgate.net

A comparative study on the hepatic metabolism of various chlorinated BPA derivatives provided specific kinetic data, highlighting how the degree of chlorination affects metabolic rates in humans versus rats. researchgate.net

| Compound | Species | Unbound Intrinsic Clearance (ClintU) (mL/min/10^6 hepatocytes) | Reference |

| Monochlorobisphenol A (ClBPA) | Human | 0.350 | researchgate.net |

| Dichlorobisphenol A (Cl2BPA) | Human | 1.363 | researchgate.net |

| Trichlorobisphenol A (Cl3BPA) | Human | Similar to Cl4BPA | researchgate.net |

| Tetrachlorobisphenol A (Cl4BPA) | Human | Similar to Cl3BPA | researchgate.net |

| Monochlorobisphenol A (ClBPA) | Rat | Similar to Cl2BPA | researchgate.net |

| Dichlorobisphenol A (Cl2BPA) | Rat | Similar to ClBPA | researchgate.net |

| Trichlorobisphenol A (Cl3BPA) | Rat | 3.109 | researchgate.net |

| Tetrachlorobisphenol A (Cl4BPA) | Rat | 0.684 | researchgate.net |

This table is interactive. Click on the headers to sort.

Assessment in Ecotoxicological and Animal Studies

Ecotoxicological and animal studies have investigated the biological activities of this compound, often focusing on its potential as an endocrine-disrupting chemical (EDC). researchgate.netmdpi.com EDCs are substances that can interfere with the body's hormonal systems. mdpi.com

Research has demonstrated that this compound exhibits activity towards several nuclear receptors. One study found that it showed dose-dependent binding to and activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Another key finding is its interaction with the thyroid hormone system. In a yeast two-hybrid assay, this compound was shown to possess human thyroid hormone (TH) agonist activity. mdpi.com Conversely, other research demonstrated that it could act as a T3 antagonist by inhibiting the binding of triiodothyronine (T3) to the thyroid hormone receptor alpha (TRα). researchgate.net This antagonist activity was notably enhanced following metabolic activation with rat liver S9 fractions. researchgate.net

The presence of disinfection byproducts, including chlorinated BPAs, in wastewater effluents raises concerns about their potential acute toxicity to aquatic organisms such as algae, crustaceans, and fish. mdpi.com

The table below summarizes key findings from in vitro and animal studies on this compound.

| Study System/Organism | Observed Effect | Finding Detail | Reference(s) |

| Yeast Two-Hybrid Assay | Thyroid Hormone (TH) Agonist Activity | 3,3',5-triClBPA was proven to possess human TH agonist activity. | mdpi.com |

| Receptor Binding Assay | Thyroid Hormone (T3) Antagonist Activity | Inhibited the binding of T3 to the TRα receptor, an effect enhanced by metabolic activation. | researchgate.net |

| Receptor Binding Assay | PPARα Activation | Showed dose-dependent binding to and activation of the PPARα nuclear receptor. | nih.gov |

| Aquatic Organisms (General) | Potential Acute Toxicity | As a wastewater-derived disinfection byproduct, it is a compound of concern for potential toxicity to algae, crustaceans, and fish. | mdpi.com |

This table is interactive. Click on the headers to sort.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2,6-Dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]phenol |

| BPA | Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) |

| ClBPA | Monochlorobisphenol A |

| Cl2BPA | Dichlorobisphenol A |

| Cl3BPA | Trichlorobisphenol A |

| Cl4BPA | Tetrachlorobisphenol A |

| TBBPA | Tetrabromobisphenol A |

| T3 | Triiodothyronine |

Analytical Methodologies for 3,3 ,5 Trichlorobisphenol a

Extraction and Sample Preparation Techniques

Effective analysis of 3,3',5-Trichlorobisphenol A begins with its successful isolation from the sample matrix. Sample preparation is a critical step that aims to extract, purify, and concentrate the analyte before instrumental analysis, thereby enhancing the accuracy and sensitivity of the detection. sigmaaldrich.comactapol.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely employed technique for the preparation and purification of samples containing this compound prior to chromatographic analysis. sigmaaldrich.com This method is favored for its ability to isolate target analytes from complex matrices such as human plasma, urine, water, and sewage sludge. sciex.comdphen1.comnih.govresearchgate.net The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte.

A typical SPE procedure for TCBPA includes several key steps:

Conditioning: The SPE cartridge is first conditioned, often with methanol (B129727) and water, to activate the sorbent. sciex.comsciex.commdpi.com

Sample Loading: The sample is then loaded onto the cartridge, where TCBPA adsorbs to the stationary phase. sciex.comsciex.com

Washing: The cartridge is washed with a specific solvent, like a methanol-water mixture, to remove interfering substances from the matrix. sciex.comsciex.com

Elution: Finally, the retained TCBPA is eluted from the cartridge using a small volume of an organic solvent, typically methanol. sciex.comsciex.commdpi.com The resulting eluate is often evaporated and reconstituted in a suitable solvent for injection into the analytical instrument. sciex.comsciex.com

To reduce analysis time and minimize potential contamination, automated on-line SPE systems can be directly coupled with liquid chromatography. researchgate.netdphen1.com

Chromatographic Separation and Detection

Following extraction, chromatographic techniques are used to separate this compound from other compounds in the extract. Mass spectrometry is then used for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and popular analytical tool for the determination of TCBPA and its related compounds. sciex.comnih.gov Its high specificity and sensitivity make it ideal for detecting trace levels of the analyte in complex samples. sciex.com The separation is commonly achieved using a reversed-phase C18 column with a mobile phase consisting of a methanol and water gradient. sciex.comdphen1.com

For the analysis of chlorinated bisphenols like TCBPA, electrospray ionization (ESI) operating in the negative ion mode is the most frequently chosen ionization technique. sciex.comnih.gov This is because the phenolic hydroxyl groups on the TCBPA molecule can be easily deprotonated to form a negative ion, [M-H]⁻, which is then detected by the mass spectrometer. To maximize the response and avoid signal suppression, additives like buffers are often omitted from the mobile phase. dphen1.com While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) has also been utilized, particularly for complex matrices like sewage sludge, as it can be less susceptible to matrix effects. nih.govdphen1.com

To achieve high selectivity and sensitivity, the tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. sciex.com This technique involves selecting the deprotonated molecule (the precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic fragment ion (the product ion) in the third quadrupole. sciex.com The use of two specific ion transitions for each compound allows for simultaneous quantification and confirmation. sciex.comdphen1.com This high specificity minimizes interferences from the sample matrix. researchgate.net

Below are key parameters used in LC-MS/MS methods for the analysis of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (LLOQ) | Matrix |

| This compound | 329.1 | 278 | 0.005 ng/mL | Human Plasma sciex.comsciex.com |

Table 1: Example of LC-MS/MS parameters for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another established method for the determination of this compound, particularly in environmental samples like wastewater. nih.govresearchgate.net Due to the low volatility of TCBPA, a derivatization step is required prior to GC analysis. This process converts the analyte into a more volatile and thermally stable compound. nih.gov

The most common derivatization technique is silylation, which involves reacting the sample extract with a silylating agent such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA). nih.govmdpi.com This agent replaces the acidic protons on the hydroxyl groups of TCBPA with trimethylsilyl (B98337) (TMS) groups. The resulting silylated derivative is then analyzed by GC-MS. nih.gov

A study analyzing urban wastewater demonstrated the effectiveness of this method, as detailed in the table below.

| Compound | Derivatization | Retention Time | Detection Limit (LOD) | Matrix |

| Cl₃-BPA (silylated) | BSTFA | 8.85 min | 4.5 ng/L | Urban Wastewater nih.gov |

Table 2: Example of GC-MS parameters for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound (TCBPA) and its related chlorinated derivatives. biomedpharmajournal.orgmdpi.com Its adaptability allows for the analysis of complex mixtures found in environmental and biological samples. biomedpharmajournal.org Typically, HPLC methods for chlorinated bisphenols employ reversed-phase columns, most commonly C18, which separate compounds based on their hydrophobicity. sciex.comnih.govresearchgate.net

The mobile phase usually consists of a gradient mixture of an aqueous component and an organic solvent, such as methanol or acetonitrile (B52724), to effectively elute the analytes. sciex.comdphen1.com For detection, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. mdpi.comsciex.comresearchgate.net The mass spectrometer is often operated in negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to achieve precise quantification by tracking specific precursor-to-product ion transitions. sciex.comnih.govresearchgate.net Fluorescence detection (FLD) is another sensitive option, sometimes used after a derivatization step to enhance the signal. nih.govmdpi.com

| Parameter | Description | Common Examples & References |

|---|---|---|

| Column | The stationary phase where separation occurs. | Kinetex C18 (100x2.1mm, 1.7μm) sciex.com, Econosphere C8 (250x10mm, 10μm) researchgate.net |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient of water and methanol sciex.com; 50% acetonitrile in water with 0.1% TFA researchgate.net |

| Flow Rate | The speed at which the mobile phase moves. | 0.35 mL/min sciex.comnih.govresearchgate.net |

| Detector | The component that measures the eluted compounds. | Tandem Mass Spectrometry (MS/MS) sciex.comdphen1.com, Fluorescence Detector (FLD) nih.govmdpi.com |

| Ionization Mode | The method used to charge molecules for MS analysis. | Negative Electrospray Ionization (ESI) sciex.comnih.govresearchgate.net |

Advanced Detection and Characterization Methods

Beyond standard chromatographic techniques, advanced methods provide deeper insights into the behavior, structure, and metabolic fate of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Metabolite Screening

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds a valuable dimension to the detection of environmental contaminants and their metabolites. nih.govmdpi.com IMS separates ions in the gas phase based on their size, shape, and charge, a property measured as a collision cross-section (CCS). pnnl.govresearchgate.net This separation, which occurs on a millisecond timescale, is orthogonal to both liquid chromatography and mass spectrometry, providing an additional layer of identification and helping to separate isobaric compounds that have the same mass but different structures. nih.gov

For metabolite screening, IMS-MS offers the potential for rapid analysis of complex biological samples, sometimes reducing the need for extensive chromatographic separation. nih.govpnnl.gov This high-throughput capability is essential for exposome studies, which aim to measure a wide range of chemical exposures over time. pnnl.gov By coupling IMS with MS, researchers can obtain both structural (from CCS) and mass-to-charge ratio (m/z) information, which aids in the confident identification of previously unknown metabolites of compounds like this compound. nih.govresearchgate.net Different ionization sources, such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI), can be used to optimize the detection of both parent compounds and their various metabolites. nih.gov

Spectral Methods (e.g., Fluorescence Spectroscopy, Fourier Transform Infrared Spectroscopy, UV-Vis Spectroscopy)

Spectral methods are employed to investigate the interaction of this compound with biological macromolecules, such as proteins. These techniques can reveal changes in protein conformation upon binding, providing insight into potential mechanisms of toxicity.

Fluorescence Spectroscopy: This technique is used to study the binding of TCBPA to proteins like thyroxine-binding globulin (TBG). researchgate.net The intrinsic fluorescence of the protein is quenched upon binding with TCBPA, and the nature of this quenching (static or dynamic) can indicate the formation of a complex. researchgate.net Three-dimensional fluorescence spectroscopy further elucidates conformational changes in the protein structure after binding. researchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is used to detect changes in the secondary structure of a protein (e.g., α-helices, β-sheets) when it interacts with a ligand. Studies have shown that the binding of TCBPA to TBG alters the protein's secondary structure components, confirming a conformational change. researchgate.net

UV-Vis Spectroscopy: UV-visible absorption spectroscopy can also confirm the formation of a complex between TCBPA and a protein, as the interaction can alter the microenvironment of the protein's amino acid residues, leading to changes in the absorption spectrum. researchgate.netmdpi.com It is a versatile and rapid method for analyzing molecular systems in solution. mdpi.comethz.ch

| Spectral Method | Application for this compound | Key Findings & References |

|---|---|---|

| Fluorescence Spectroscopy | Investigating the binding interaction with Thyroxine-Binding Globulin (TBG). | TCBPA quenches the intrinsic fluorescence of TBG through a static quenching mechanism, indicating complex formation. researchgate.net |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Analyzing changes in protein secondary structure upon binding. | The interaction with TCBPA induces changes in the α-helix and β-sheet content of TBG, confirming a conformational shift. researchgate.net |

| UV-Vis Spectroscopy | Confirming the formation of a ground-state complex with proteins. | Changes in the UV-Vis absorption spectrum of TBG upon addition of TCBPA suggest an interaction and complex formation. researchgate.net |

| 3D Fluorescence Spectroscopy | Observing detailed conformational changes in protein structure. | Provides evidence of significant changes to the protein's conformation and the microenvironment of its fluorophores after binding TCBPA. researchgate.net |

Computational Simulation (e.g., Molecular Docking, Quantum Chemistry, Molecular Dynamics Simulation)

Computational simulations provide a molecular-level understanding of how this compound interacts with biological targets. These cost-effective and rapid methods are often used to screen for potential endocrine-disrupting effects and to complement experimental data. mdpi.com

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or protein. researchgate.net For TCBPA, docking studies have identified the specific amino acid residues within the binding cavity of proteins like TBG that are involved in the interaction. researchgate.netresearchgate.net These studies often reveal that binding is driven by forces such as hydrogen bonds and hydrophobic interactions. researchgate.net

Quantum Chemistry: Quantum chemical calculations are used to analyze the electronic properties of the molecule, such as the distribution of charges and the energy of molecular orbitals. This analysis can confirm the potential for specific interactions, for example, by showing that the oxygen atoms in TCBPA are likely to form hydrogen bonds with amino acid residues in a protein. researchgate.net

| Computational Method | Application for this compound | Key Findings & References |

|---|---|---|

| Molecular Docking | Predicting binding sites and affinity with proteins like TBG and nuclear receptors. | Identifies binding within a hydrophobic cavity of TBG, driven by hydrogen bonds and hydrophobic forces. researchgate.netresearchgate.net TCBPA shows binding activity to receptors like PPARα. nih.gov |

| Quantum Chemistry | Analyzing the electronic properties and bonding potential. | Confirms that oxygen atoms in the TCBPA structure are favorable sites for forming hydrogen bonds with amino acid residues. researchgate.net |

| Molecular Dynamics Simulation | Simulating the dynamic behavior of the TCBPA-protein complex over time. | Reveals that the binding of TCBPA induces changes in the protein's structure, confirming conformational shifts observed in spectral experiments. researchgate.net |

Method Validation and Quality Assurance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. hbm4eu.euctgb.nl It is a critical requirement for ensuring that the data generated from the analysis of this compound are reliable, accurate, and reproducible. wjarr.com

Sensitivity, Limits of Detection (LODs), and Limits of Quantification (LOQs)

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. Key parameters for defining sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that gives a signal-to-noise ratio of 3:1. wjarr.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is crucial for quantitative studies and is often defined at a signal-to-noise ratio of 10:1. wjarr.com

For chlorinated derivatives of bisphenol A, including TCBPA, highly sensitive methods like UPLC-MS/MS have been developed to achieve very low detection and quantification limits in various complex matrices such as human plasma, breast milk, and urine. sciex.comdphen1.comnih.gov

| Analyte(s) | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| TCBPA | Human Plasma | LC-MS/MS | - | 0.005 | sciex.com |

| Chlorinated BPAs | Human Breast Milk | SPE-UPLC-MS/MS | 0.01 - 0.09 | 0.40 | dphen1.com |

| ClxBPA | Human Urine | UPLC-MS/MS | - | 0.05 | nih.gov |

| TCBPA | Drinking Water | Dansylation LC-MS/MS | - | - (Detected up to 7.7 ng/L) | acs.org |

| Cl4BPA | Adipose Tissue | GC-MS | 3 ng/g | - | witpress.com |

Note: ng/L is equivalent to pg/mL. Some studies report detection ranges rather than specific LOD/LOQ values.

Recoveries and Relative Standard Deviations (RSD)

The validation of an analytical method hinges on its ability to accurately and precisely measure the target analyte. Recovery studies determine the efficiency of an extraction method in recovering the analyte from the sample matrix, while the Relative Standard Deviation (RSD) is a measure of the precision or repeatability of the method.

For the analysis of this compound (TCBPA) and other chlorinated derivatives of Bisphenol A (BPA), various analytical methods have demonstrated a range of recoveries and RSDs depending on the sample matrix and the specific techniques employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently utilized technique, often coupled with a sample preparation step like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.govsciex.commdpi.com

In a multi-analyte method developed for 121 environmental chemicals in urine, which included TCBPA, satisfactory recoveries between 80% and 120% were achieved for over 95% of the analytes. nih.gov This method also reported excellent intra- and inter-day variability, with RSDs ranging from 0.40% to 11%. nih.gov Another study focusing on wastewater analysis using gas chromatography-mass spectrometry (GC-MS) reported recovery rates for various phenols, including chlorinated BPAs, ranging from 59.5% to 88.6%, with RSDs between 1.6% and 10.3%. researchgate.net

A method for analyzing wastewater samples for phthalate (B1215562) esters, alkylphenols, and bisphenols, including their chlorinated derivatives, showed very good recoveries of 95% to 105%. The precision for this method was also high, with repeatability RSD values below 5%. For the analysis of bisphenols in human breast milk using a QuEChERS extraction method followed by LC-MS/MS, recoveries were reported to be in the range of 86.11% to 119.05%, with RSDs from 0.59% to 13.49%. mdpi.com

These findings highlight that while methods can achieve high recoveries and excellent precision, the choice of analytical approach and sample matrix significantly influences these performance characteristics.

Table 1: Recoveries and Relative Standard Deviations for TCBPA and Related Compounds in Various Studies

Research Gaps and Future Directions

Comprehensive Mechanistic Understanding of Endocrine Disruption by 3,3',5-Trichlorobisphenol A

A primary area of concern is the endocrine-disrupting potential of TCBPA. encyclopedia.pubnih.gov While initial studies have shown that it can act as an agonist for the human thyroid hormone receptor alpha (hTRα) and as a thyroid hormone (T3) antagonist, a deeper understanding of the underlying mechanisms is required. encyclopedia.pubnih.govoup.com

Crosstalk between Endocrine Axes and Other Biological Systems

The endocrine system is a complex network of interconnected axes, including the hypothalamus-pituitary-thyroid (HPT), hypothalamus-pituitary-gonadal (HPG), and hypothalamus-pituitary-adrenal (HPA) axes. mdpi.com Endocrine disruptors can interfere with the intricate communication, or "crosstalk," between these systems. nih.govnih.gov For instance, TCBPA's known interaction with the thyroid system could have cascading effects on reproductive and adrenal functions. encyclopedia.pubnih.govresearchgate.net Future research must investigate how TCBPA-induced disruptions in one endocrine axis may influence the function of others. Furthermore, understanding the interplay between the endocrine system and other biological systems, such as the immune and nervous systems, is critical. For example, the aryl hydrocarbon receptor (AhR) signaling pathway is known to interact with estrogen receptor (ER) signaling, and while the role of AhR in BPA's effects is considered minor, its relevance for TCBPA warrants investigation. nih.gov

Impact on Target Organs and Physiological Barriers

The consequences of TCBPA's endocrine-disrupting activities on specific target organs need to be thoroughly evaluated. Given its interaction with thyroid hormone receptors, the thyroid gland is a key organ of interest. encyclopedia.pubnih.gov However, the impact on other hormone-sensitive tissues, such as the liver, reproductive organs, and the developing brain, remains largely unexplored. mdpi.commdpi.com Studies should also focus on the ability of TCBPA to cross crucial physiological barriers like the blood-brain barrier and the placental barrier. The transport of thyroid hormones across these barriers is essential for normal development and function, and disruption by TCBPA could have significant consequences. nih.gov For example, some disinfection byproducts can disrupt the transport of thyroid hormones by competing for binding sites on transport proteins like transthyretin (TTR). nih.gov

Non-Receptor-Mediated Pathways

Endocrine disruption is not limited to direct interactions with hormone receptors. nih.govmdpi.com Non-receptor-mediated pathways, such as the inhibition of hormone synthesis, metabolism, and transport, can also play a significant role. nih.govmdpi.com TCBPA has been shown to be a potent competitor for 3,3',5-L-triiodothyronine (T3) binding to both Xenopus laevis transthyretin (xTTR) and the thyroid hormone receptor β (xTR LBD). oup.comoup.com This suggests that TCBPA may interfere with thyroid hormone transport in the blood. nih.gov Future studies should explore other potential non-receptor-mediated mechanisms, including the effects on enzymes involved in steroidogenesis and thyroid hormone metabolism.

Epigenetic Changes Induced by this compound

Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression and can be influenced by environmental exposures. nih.govdiva-portal.org There is growing evidence that BPA and its analogs can induce epigenetic changes, which may contribute to their long-term health effects. nih.govnih.govmdpi.com Research is needed to determine whether TCBPA can cause epigenetic alterations in key genes involved in endocrine signaling and development. researchgate.net Investigating these changes is essential for understanding the potential for transgenerational effects of TCBPA exposure.

Long-term and Low-Dose Exposure Studies in Environmentally Relevant Contexts

Much of the current toxicological data on bisphenol analogs comes from short-term, high-dose studies. nih.gov However, human and environmental exposures are typically long-term and at low concentrations. nih.govmdpi.com Therefore, there is a critical need for studies that assess the effects of chronic, low-dose exposure to TCBPA. mdpi.com These studies should utilize environmentally relevant concentrations to provide a more accurate picture of the potential risks. mdpi.com Furthermore, investigating the effects of TCBPA exposure during critical windows of development, such as gestation and early life, is paramount, as these are periods of heightened susceptibility to endocrine disruption. mdpi.com

Development of Advanced In Vitro and In Silico Models for Toxicity Assessment

Traditional animal testing for toxicity assessment is time-consuming, expensive, and raises ethical concerns. nih.gov The development and validation of advanced in vitro and in silico models offer a promising alternative for screening and prioritizing chemicals for further investigation. nih.govdiva-portal.orgresearchgate.net

In Vitro Models: High-throughput in vitro assays can be used to rapidly screen TCBPA for a wide range of biological activities, including interactions with various nuclear receptors and effects on cellular signaling pathways. diva-portal.org For example, yeast two-hybrid assays have already been used to demonstrate the thyroid hormone agonist activity of TCBPA. encyclopedia.pubnih.gov

In Silico Models: Computational methods, such as quantitative structure-activity relationship (QSAR) models, can predict the toxicological properties of chemicals based on their molecular structure. nih.govdiva-portal.org These models can be used to estimate the endocrine-disrupting potential of TCBPA and to identify other potential hazards. researchgate.net The development of physiologically based kinetic (PBK) models can also help to translate external exposure levels into internal tissue concentrations, providing a more accurate assessment of risk. researchgate.net

By integrating data from these advanced models with findings from targeted mechanistic and long-term studies, a more comprehensive and robust risk assessment for this compound can be achieved.

Mixture Toxicity and Combined Effects with Other Contaminants

Humans and wildlife are never exposed to single chemicals in isolation but rather to complex mixtures present in food, water, and consumer products. nih.gov The toxicity of a chemical mixture can be difficult to predict, as the components can interact in additive, synergistic (more than additive), or antagonistic ways. nih.gov While risk assessment for single compounds is well-established, evaluating the effects of simultaneous exposure to multiple substances remains a major challenge. nih.gov

For TCBPA, there is a significant lack of research on its effects when present in a mixture with other contaminants. This is a critical knowledge gap, as TCBPA co-exists in the environment with its parent compound BPA, other bisphenol analogues, and a host of other pollutants. nih.govresearchgate.net Studies on BPA and other bisphenols have shown that combined exposures can lead to synergistic effects. nih.gov For example, mixtures of different bisphenols or bisphenols with UV filters have demonstrated enhanced toxicity compared to the individual compounds alone. dtu.dk

Future research must urgently address the mixture toxicity of TCBPA. Key research priorities should include:

Investigating the combined effects of TCBPA and BPA.

Assessing the toxicity of TCBPA in mixtures with other common environmental contaminants, such as phthalates, pesticides, and heavy metals.

Using both experimental and modeling approaches to understand whether the combined effects are additive, synergistic, or antagonistic.

Understanding these interactions is essential for conducting realistic risk assessments that reflect real-world exposure scenarios.

Quantitative Adverse Outcome Pathways (AOPs) Development for Specific Endpoints

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used in modern toxicology to link a chemical interaction at the molecular level—the Molecular Initiating Event (MIE)—through a series of causally connected Key Events (KEs) at different biological levels to an Adverse Outcome (AO) relevant for risk assessment. researchgate.netnih.gov By developing quantitative AOPs (qAOPs), scientists can use computational models to predict the dose and duration of exposure required to trigger an adverse effect, making the framework more useful for regulatory decision-making. researchgate.netljmu.ac.uk

For TCBPA, a clear MIE has been identified: the interference with thyroid hormone binding to the transport protein thyroxine-binding globulin (TBG). researchgate.net This finding provides a strong foundation for developing an AOP for thyroid disruption. The development of AOPs has been proposed for other BPA alternatives like BPS and BPF, and AOP networks are being built to understand complex outcomes like neurotoxicity, for which BPA is a known contributor. nih.govljmu.ac.ukmdpi.com

A key future direction is the development and quantification of AOPs specifically for TCBPA. This would involve:

Formalizing the MIE: Clearly defining the interaction of TCBPA with thyroid system components (e.g., receptors, transport proteins). researchgate.net

Identifying and Measuring Key Events: Investigating the downstream consequences of the MIE, such as altered gene expression, changes in hormone levels, and cellular damage in the thyroid gland.

Linking to Adverse Outcomes: Connecting the key events to organism-level adverse outcomes like developmental abnormalities, reproductive issues, or metabolic diseases.

Quantification: Developing mathematical models for the relationships between key events to predict the magnitude of the adverse outcome at different exposure levels. researchgate.net

Developing qAOPs for TCBPA will help prioritize research, guide the development of targeted testing strategies, and support more robust, mechanism-based risk assessments. ljmu.ac.uk

Assessment of Multi- and Transgenerational Inherited Effects

There is growing evidence that exposure to certain environmental chemicals can cause adverse effects that are passed down to subsequent generations that were not directly exposed. researchgate.net These multi- and transgenerational effects are often mediated by epigenetic mechanisms, such as DNA methylation and histone modifications, which alter gene expression without changing the DNA sequence itself. nih.govfrontiersin.org

Extensive research on BPA has demonstrated its capacity to induce multi- and transgenerational effects. nih.gov For instance, ancestral exposure to BPA in animal models has been linked to reproductive problems, altered social behavior, and changes in the DNA methylation of imprinted genes in the brains of F3 generation offspring. nih.gov

Currently, there is no available research on the potential for TCBPA to cause multi- or transgenerational inherited effects. This represents a major research gap with significant implications for public health. Given the structural similarity to BPA and its known endocrine-disrupting activity, it is plausible that TCBPA could also induce heritable epigenetic changes.

Future research should urgently investigate this possibility using animal models. Key studies should include:

Exposing a parental generation (F0) to TCBPA during critical developmental windows.

Assessing a range of health outcomes across multiple generations (F1, F2, F3), focusing on endpoints known to be sensitive to BPA, such as reproduction, metabolism, and neurobehavior.

Analyzing epigenetic marks (e.g., genome-wide DNA methylation) in the germline (sperm and eggs) and in various tissues of the offspring to identify the molecular mechanisms of inheritance. nih.gov

Determining whether TCBPA exposure results in a transgenerational legacy of disease risk is a critical priority for understanding the full scope of its potential hazard.

Global Monitoring and Exposure Assessment of this compound

Effective risk assessment requires accurate data on the extent of human and environmental exposure. Biomonitoring, which measures chemicals in human samples like urine, blood, and milk, is a key tool for quantifying internal exposure from all sources. europa.eunih.gov

TCBPA and other chlorinated derivatives of BPA have been detected in various environmental and human samples globally, indicating widespread, low-level exposure. nih.govlgcstandards.com The formation of these compounds is a known consequence of water chlorination processes reacting with BPA. nih.gov Monitoring studies are crucial for understanding exposure levels and identifying highly exposed populations.

Future research in this area should focus on:

Expanding Biomonitoring Programs: Incorporating TCBPA and other chlorinated derivatives into large-scale national and international biomonitoring surveys, such as the US National Health and Nutrition Examination Survey (NHANES) and Europe's HBM4EU initiative. europa.eu

Identifying Key Exposure Sources: Pinpointing the primary sources and pathways of human exposure to TCBPA, which may include drinking water, food contact materials made from recycled paper, and household dust. nih.govresearchgate.net

Assessing Exposure in Vulnerable Populations: Focusing monitoring efforts on sensitive groups such as pregnant women, infants, and children, who may be more susceptible to the effects of endocrine-disrupting chemicals. mdpi.com

Improving Analytical Methods: Continuing to refine sensitive and selective analytical methods to detect TCBPA and its metabolites at very low concentrations in complex biological and environmental matrices. nih.govfrontiersin.org

Consistent and widespread monitoring will provide the essential data needed to assess the true scale of human exposure to TCBPA and to inform public health and regulatory actions.

Interactive Data Table: Detection of this compound (TCBPA) in Various Samples

| Matrix | Sample Type | Location/Context | Detected Concentration | Reference |

| Environmental | Wastewater | From wastepaper recycling plant | Up to 2 µg/L | researchgate.net |

| River Sediment | Environmental samples | Up to 542.6 ng/g | researchgate.net | |

| Bleached Food Contact Papers | Consumer products | Detected (concentration not specified) | researchgate.net | |

| Human | Colostrum (Human Milk) | Post-delivery samples | Detected in 2% of samples | researchgate.net |

| Urine | General population studies | Detected (part of ClxBPA analysis) | nih.govlgcstandards.com | |

| Plasma | General population studies | Detected (part of ClxBPA analysis) | researchgate.net |

Q & A

Basic Research Questions

Q. How can 3,3',5-Trichlorobisphenol A be reliably identified and quantified in environmental samples?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with isotope-labeled internal standards (e.g., deuterated analogs) to mitigate matrix effects. Calibrate instruments using certified reference materials such as 3,3',5-Trichlorobiphenyl standard solutions (100 µg/mL in isooctane), which are validated for PCB congener analysis . For environmental matrices like soil or water, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound before analysis.

Q. What are the primary toxicological mechanisms of this compound in mammalian systems?

- Methodological Answer : Conduct in vitro assays to evaluate endocrine disruption potential, such as estrogen receptor (ER) or androgen receptor (AR) binding assays. Compare results with structurally similar chlorophenols (e.g., trichlorophenols), which exhibit oxidative stress induction and mitochondrial dysfunction . Dose-response studies in rodent models should incorporate histopathological analysis of liver and kidney tissues, as these organs are primary targets for halogenated compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA HCS guidelines for chlorinated compounds: